2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine
Overview
Description
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Biological Activity
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine, also known by its CAS number 1862379-72-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).
The molecular formula of this compound is with a molecular weight of approximately 172.23 g/mol. Its structure includes a spirocyclic framework that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of suitable precursors through methods such as Mannich reactions or other amination techniques. These synthetic pathways are crucial for obtaining compounds with desired biological properties.
Antiviral Activity
Research has indicated that derivatives of dioxaspiro compounds exhibit antiviral properties. For instance, compounds structurally related to this compound have shown moderate to excellent activity against Tobacco Mosaic Virus (TMV). In vitro studies demonstrated that certain derivatives could inhibit virus assembly effectively, suggesting a potential application in antiviral drug development .
Antifungal Activity
In addition to antiviral effects, related compounds have been evaluated for their antifungal properties. Studies report that several dioxaspiro derivatives demonstrate significant inhibition against common agricultural pathogens at concentrations as low as 50 µg/mL . The structure–activity relationship analysis indicates that modifications to the spirocyclic core can enhance antifungal efficacy.
Cytotoxicity and Selectivity
The cytotoxic profiles of dioxaspiro compounds are critical for assessing their therapeutic potential. Preliminary studies suggest that while some derivatives exhibit cytotoxic effects on cancer cell lines, they also show selectivity towards specific types of cells, which is an essential aspect for further drug development .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Key findings include:
- Substituent Effects : The introduction of various substituents at specific positions on the spirocyclic framework significantly affects biological activity.
- Ring Modifications : Alterations in ring size and functional groups can lead to enhanced antiviral and antifungal activities.
Compound Structure | Activity Type | IC50 (µg/mL) |
---|---|---|
Compound A | Antiviral | 50 |
Compound B | Antifungal | 30 |
Compound C | Cytotoxicity | 20 |
Case Studies
Several case studies have documented the synthesis and evaluation of dioxaspiro derivatives:
- Case Study on Antiviral Activity : A study focused on the anti-TMV activity of various dioxaspiro compounds revealed that specific structural modifications led to a significant increase in inhibition rates compared to standard antiviral agents like ribavirin .
- Fungicidal Activity Assessment : In vitro tests against six common plant pathogens demonstrated that certain derivatives achieved over 50% inhibition rates, indicating their potential as agricultural fungicides .
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.4]nonan-8-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-4-2-8-1-3-9(7-8)11-5-6-12-9/h8H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQJDVMMRQKMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CCN)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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